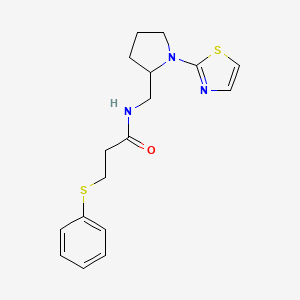

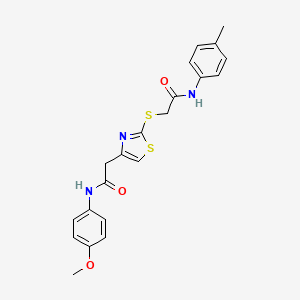

![molecular formula C12H11NOS B2583026 N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine CAS No. 1118787-04-4](/img/structure/B2583026.png)

N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthetic and Biological Evaluations

The compound N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine has been explored within various scientific domains, including its synthesis, biological activity, and potential application in diverse fields. Although direct studies specifically on this compound are scarce, insights can be drawn from research on related compounds within the thiophene and hydroxylamine classes.

Thiophene Derivatives' Carcinogenicity Evaluation

Thiophene analogues, like those of benzidine and 4-aminobiphenyl, have been synthesized and evaluated for their carcinogenic potential. These compounds, including variants like 5-phenyl-2-thiophenamine, were assessed through in vitro tests such as the Salmonella reverse-mutation assay and the cell-transformation assay. While in vitro activities indicated potential carcinogenicity, doubts remain regarding their in vivo tumor-inducing capabilities, emphasizing the need for further evaluation in live models (Ashby et al., 1978).

Hydroxylamine's Biological Activity

Hydroxylamine exhibits notable biological activity, acting as a potent mutagen in vitro, albeit without proven carcinogenic properties in vivo. It has shown carcinostatic activity against some tumors in animal models, in addition to affecting cellular enzymes and viruses in vitro. Its reactivity also includes skin irritation and the potential for methemoglobinemia upon acute and chronic exposure (Gross, 1985).

Antioxidant Evaluation of Isoxazolone Derivatives

Research into isoxazolone derivatives, which can be synthesized through reactions involving hydroxylamine, has demonstrated significant biological and medicinal properties. These compounds are recognized for their antioxidant activities and serve as intermediates for synthesizing various heterocycles. The development of such derivatives underlines the potential utility of hydroxylamine in creating biologically active molecules with potential therapeutic applications (Laroum et al., 2019).

Environmental Impact and Toxicology

The environmental persistence and toxicological profiles of thiophene and hydroxylamine derivatives underscore the importance of understanding their impact beyond potential therapeutic uses. These compounds' fate in aquatic environments and their biochemical interactions reveal the complexity of their behavior, which can influence their application in environmental health and safety evaluations (Haman et al., 2015).

特性

IUPAC Name |

(NE)-N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS/c1-9(13-14)11-7-8-12(15-11)10-5-3-2-4-6-10/h2-8,14H,1H3/b13-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGHVIACTNKFLO-UKTHLTGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=C(S1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CC=C(S1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B2582944.png)

![N-(2-acetamidoethyl)-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2582948.png)

![3-[2-(Aminomethyl)phenyl]benzoic acid hydrochloride](/img/structure/B2582949.png)

![6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one](/img/structure/B2582950.png)

![1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2582953.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2582959.png)

![tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate](/img/structure/B2582962.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate](/img/structure/B2582964.png)

![N-(2-ethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2582966.png)